molecular formula C9H8F3N3O2 B1475705 1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2012863-56-6

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B1475705
CAS RN: 2012863-56-6
M. Wt: 247.17 g/mol
InChI Key: AHQHGUQXWOPVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid, often referred to as TFPA, is an important synthetic intermediate used in the production of a variety of pharmaceuticals and other chemical compounds. It is a highly versatile compound that can be used in a variety of applications and is particularly useful in the synthesis of other compounds. In this article, we will explore the synthesis method of TFPA, its scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines (TFMP) and its derivatives, which include “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .

Antitumor Activity

Trifluoromethyl-containing polysubstituted pyrimidine derivatives have shown promising antitumor activity . Some compounds have demonstrated significant anti-proliferative activities, with IC50 values better than that of the positive control 5-fluorouracil .

Neuroprotective and Anti-neuroinflammatory Applications

Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . These compounds have shown promising results in in-vitro models .

Antifungal, Insecticidal, and Anticancer Properties

Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)6-1-7(14-4-13-6)15-2-5(3-15)8(16)17/h1,4-5H,2-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQHGUQXWOPVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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